Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether - 58109-34-5

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

Catalog Number: EVT-375146
CAS Number: 58109-34-5
Molecular Formula: C4H2F6O
Molecular Weight: 180.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A) is a fluorinated alkene that is primarily recognized as a degradation product of the inhalational anesthetic sevoflurane. [, , , ] While not intentionally synthesized for its own properties, its emergence as a byproduct of sevoflurane degradation has led to extensive scientific research to understand its metabolic pathways and potential toxicity. [, , ] Compound A is primarily classified as a haloalkene due to the presence of both halogen and alkene functional groups within its structure. [] Its role in scientific research is primarily centered around investigating its metabolic fate in biological systems and elucidating the mechanisms underlying its nephrotoxicity in certain species, particularly rats. [, , , , ]

Synthesis Analysis

Compound A is not typically synthesized for specific applications. Its primary source is the degradation of sevoflurane, particularly in the presence of strongly basic components found within carbon dioxide absorbents in anesthesia machines. [, , , ] The rate of Compound A formation is influenced by factors such as the type of carbon dioxide absorbent used, temperature, and the concentration of sevoflurane. [, ] Specifically, the presence of potassium hydroxide (KOH) in carbon dioxide absorbents has been identified as a significant factor contributing to sevoflurane degradation and Compound A formation. [, ]

Chemical Reactions Analysis

Compound A readily undergoes a variety of chemical reactions, primarily due to the presence of the reactive vinyl ether moiety within its structure. [, , ] Key reactions include:

  • Glutathione Conjugation: In biological systems, Compound A rapidly conjugates with glutathione, both spontaneously and through enzymatic catalysis by glutathione S-transferases (GSTs). [, ] This reaction results in the formation of multiple glutathione S-conjugates, both alkane and alkene types. [, ]
  • Cysteine Conjugate Formation: The glutathione S-conjugates of Compound A undergo further metabolism to cysteine S-conjugates. [, , , ]
  • Mercapturic Acid Formation: Cysteine S-conjugates of Compound A can be N-acetylated to mercapturic acids, representing a detoxification pathway. [, ]
  • Beta-Lyase Metabolism: Alternatively, cysteine S-conjugates can undergo beta-lyase catalyzed metabolism, a bioactivation pathway potentially leading to nephrotoxicity. [, , , , , ] This pathway generates reactive thionoacyl fluorides, which can react with cellular macromolecules, potentially leading to toxicity. [, ]
  • Sulfoxidation: Cysteine and mercapturic acid conjugates of Compound A can undergo cytochrome P450-catalyzed sulfoxidation, primarily mediated by P450 3A enzymes. [] This metabolic pathway may also contribute to Compound A's toxicity. []

Mechanism of Action (Nephrotoxicity)

While Compound A has not been shown to be nephrotoxic in humans, it demonstrates significant nephrotoxicity in rats. [, , , , ] The mechanism of Compound A nephrotoxicity is believed to be mediated by its metabolism in the kidneys. [, ] The key steps involved are:

  • Renal Uptake: Compound A or its glutathione conjugates are taken up by the kidneys. []
  • Cysteine Conjugate Beta-Lyase Metabolism: Within the kidneys, cysteine S-conjugates of Compound A are metabolized by the enzyme cysteine conjugate beta-lyase. [, , ] This reaction generates reactive thionoacyl fluoride metabolites. []
  • Covalent Binding and Toxicity: These reactive metabolites can bind covalently to cellular macromolecules within the kidneys, ultimately leading to cellular damage and nephrotoxicity. [, ]
Applications
  • Metabolism of Volatile Anesthetics: Studying Compound A helps understand the metabolic pathways involved in the breakdown of sevoflurane and potentially other volatile anesthetics. [, , , ]
  • Mechanisms of Nephrotoxicity: Investigating Compound A's metabolism and its effects on the kidneys provides insights into the mechanisms of haloalkene-induced nephrotoxicity. [, , , , ]
  • Species Differences in Toxicity: Comparing the metabolism and toxicity of Compound A in different species, like rats and humans, helps to understand species-specific differences in susceptibility to haloalkene toxicity. [, , ]
  • Biomarker Development: Research on Compound A has led to the identification of urinary metabolites, such as mercapturic acids and 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, as potential biomarkers of exposure to Compound A. [, ] These biomarkers can be used to assess the extent of sevoflurane degradation and potential compound A exposure during low-flow anesthesia. []

S-[1,1-Difluoro-2-(fluoromethoxy)-2-(trifluoromethyl)ethyl]glutathione (Compound A1 and A2)

  • Compound Description: Compound A1 and A2 are two diastereomers formed by the conjugation of Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A) with glutathione (GSH). These conjugates are formed both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs) in the liver [].
  • Relevance: These glutathione conjugates represent a major metabolic pathway of Compound A in rats, ultimately leading to the formation of cysteine conjugates. These conjugates are further metabolized, potentially contributing to the nephrotoxicity associated with Compound A [].

(E)-S-[1-Fluoro-2-(fluoromethoxy)-2-(trifluoromethyl)vinyl]glutathione (Compound A3)

  • Compound Description: Compound A3 is a glutathione conjugate formed through the reaction of Compound A with glutathione. This reaction is facilitated by GSTs, particularly in the microsomal fraction of the liver [].
  • Relevance: This specific conjugate, along with its (Z) isomer, represents a significant portion of the glutathione-dependent metabolism of Compound A. Its formation and subsequent metabolism are crucial aspects of understanding Compound A's metabolic fate and potential toxicity [].

(Z)-S-[1-Fluoro-2-(fluoromethoxy)-2-(trifluoromethyl)vinyl]glutathione (Compound A4)

  • Compound Description: Compound A4 is the (Z) isomer of Compound A3, also resulting from the glutathione conjugation of Compound A. Similar to A3, it's formed through both spontaneous and enzymatic reactions involving GSTs, primarily located in the microsomal fraction [].
  • Relevance: This conjugate, along with A3, represents a significant pathway for Compound A metabolism. The balance between the formation of these alkene glutathione conjugates, and the alkane conjugates (A1 and A2), contributes to the overall metabolic profile of Compound A, ultimately influencing its potential for toxicity [].
  • Compound Description: DFEC is a cysteine conjugate formed as a downstream metabolite of Compound A. It is generated from the breakdown of the initial glutathione conjugates [, ].
  • Relevance: DFEC, representing the alkane cysteine conjugate pathway, is a key intermediate in the metabolism of Compound A. It can undergo N-acetylation to form a mercapturic acid (N-Ac-DFEC), representing a detoxification pathway. Alternatively, it can be metabolized by the renal enzyme cysteine conjugate beta-lyase, potentially leading to the formation of reactive intermediates that contribute to the nephrotoxicity of Compound A [, ].

(E)-S-[1-Fluoro-2-(fluoromethoxy)-2-(trifluoromethyl)vinyl]-L-cysteine

  • Compound Description: This compound is one of the two isomeric alkene cysteine conjugates formed during the metabolism of Compound A. It arises from the cleavage of the corresponding glutathione conjugate (Compound A3) [].
  • Relevance: This cysteine conjugate is significant as it represents a branch point in the metabolic fate of Compound A. It can either be N-acetylated, leading to detoxification, or further metabolized by beta-lyase, potentially contributing to the nephrotoxic effects of Compound A [].
  • Compound Description: (Z)-FFVC is the other isomeric alkene cysteine conjugate derived from the metabolism of Compound A. Like its (E) counterpart, it is generated from the corresponding glutathione conjugate (Compound A4) [, ].
  • Relevance: This conjugate is important due to its role as a substrate for both detoxification and bioactivation pathways. It can be N-acetylated, forming a mercapturic acid, or further metabolized by beta-lyase, potentially leading to the formation of nephrotoxic metabolites [, ].
  • Compound Description: This compound is a mercapturic acid, a type of cysteine conjugate that has undergone N-acetylation. It is formed from the detoxification pathway of DFEC [].
  • Relevance: The formation of this mercapturic acid is a crucial detoxification mechanism for Compound A. Its presence in urine can be used as a marker for the extent of Compound A metabolism through this detoxification pathway, as opposed to the potentially toxic beta-lyase pathway [, ].
  • Compound Description: This compound represents the N-acetylated form of the alkene cysteine conjugates ((E)- and (Z)-FFVC), generated through a detoxification pathway [].
  • Relevance: This mercapturic acid, when excreted in urine, serves as an indicator for the detoxification pathway of Compound A. Measuring its levels can provide insights into the balance between the detoxification and bioactivation pathways of Compound A in vivo [].
  • Compound Description: This compound is a stable metabolite produced by the beta-lyase-catalyzed bioactivation of cysteine conjugates derived from Compound A [, , ].
  • Relevance: This metabolite is a crucial marker for the bioactivation pathway of Compound A. Its presence in urine, particularly in higher concentrations than the mercapturic acids, indicates significant flux through the beta-lyase pathway, which is associated with nephrotoxicity [, , , ].
  • Compound Description: Trifluoroacetic acid is a potential degradation product of 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, although it is rarely observed in urine [].
  • Relevance: While not directly involved in the main metabolic pathways of Compound A, its presence in urine could indicate the further degradation of 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, a marker for the toxic beta-lyase pathway [].

(Z)-N-Ac-FFVC Sulfoxide

  • Compound Description: This compound is a sulfoxide metabolite of (Z)-N-Ac-FFVC, generated through a reaction catalyzed by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5 [].
  • Relevance: The formation of this sulfoxide metabolite represents a newly discovered bioactivation pathway for Compound A. This pathway could potentially contribute to the nephrotoxicity of Compound A, adding another layer of complexity to its metabolic fate [].

N-Ac-DFEC Sulfoxide

  • Compound Description: Similar to the (Z)-N-Ac-FFVC sulfoxide, this compound is the sulfoxide metabolite of N-Ac-DFEC, primarily catalyzed by CYP3A4 [].
  • Relevance: The formation of this sulfoxide, alongside the (Z)-N-Ac-FFVC sulfoxide, highlights the potential for sulfoxidation as a significant bioactivation pathway for Compound A. The toxicological relevance of these sulfoxides is an area requiring further investigation, as they could play a role in the nephrotoxic effects observed with Compound A [].

Properties

CAS Number

58109-34-5

Product Name

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

IUPAC Name

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene

Molecular Formula

C4H2F6O

Molecular Weight

180.05 g/mol

InChI

InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2

InChI Key

VMCHRPIQINOPJR-UHFFFAOYSA-N

SMILES

C(OC(=C(F)F)C(F)(F)F)F

Synonyms

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)-1-propene
Compound A (fluoroether)
FDTVE
FDVE-2,2
fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether
pentafluoroisopropenyl fluoromethyl ethe

Canonical SMILES

C(OC(=C(F)F)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.